molecular formula C9H14O3 B2784942 Methyl 2-(3-oxocyclohexyl)acetate CAS No. 2808-12-0

Methyl 2-(3-oxocyclohexyl)acetate

Cat. No.: B2784942
CAS No.: 2808-12-0
M. Wt: 170.208
InChI Key: XLWYQNLUACCYOT-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxocyclohexyl)acetate (CAS: 2808-12-0) is a cyclic ketone-containing ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly in enantioselective reactions and ozonolysis-derived trioxolane formation . The compound features a cyclohexane ring with a ketone group at the 3-position and a methyl ester-linked acetoxy group at the adjacent carbon. Its structural versatility enables applications in drug discovery and organic synthesis.

Properties

IUPAC Name

methyl 2-(3-oxocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWYQNLUACCYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-oxocyclohexyl)acetate, also known as methyl (S)-2-(3-oxocyclohexyl)acetate, is an organic compound with a unique molecular structure that includes a cyclohexyl ring and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • CAS Number : 2808-12-0

The compound's structure features both a ketone and an ester group, which contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Its unique structure allows it to interact with biological targets, potentially influencing metabolic processes related to inflammation.
  • Neurotropic Effects : In related studies on methylene-cycloalkylacetates, compounds with similar structural features have been investigated for their neurotropic effects. These compounds have shown potential in promoting neurite outgrowth, which is crucial for nerve regeneration and recovery from injuries .
  • Enzyme Interactions : The ester group in this compound can undergo hydrolysis to release the active acid form, which may interact with various enzymes or receptors in biological systems. This interaction could lead to significant biological effects, including modulation of metabolic pathways.

The mechanism of action for this compound involves several pathways:

  • Hydrolysis : The ester group hydrolyzes to form the corresponding acid, which can then bind to enzymes or receptors.
  • Receptor Binding : The compound may interact with specific receptors involved in inflammatory responses or neuronal activity.
  • Enzymatic Catalysis : By modulating enzyme activity, this compound may influence various biochemical pathways relevant to health and disease.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-oxocyclohexyl)acetateCyclohexyl ring with oxo groupDifferent position of the oxo group influences reactivity.
Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetateHydroxy group presentExhibits anti-inflammatory properties not seen in all derivatives.
Methyl 2-(3-oxocyclobutyl)acetateSmaller cyclobutyl ringDifferent ring size alters physical properties and reactivity.

The specific combination of functional groups and stereochemistry in this compound imparts distinct chemical reactivity and potential biological interactions compared to these similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and safety profile of this compound:

  • Anti-inflammatory Study : In vitro assays demonstrated that this compound effectively inhibited pro-inflammatory cytokine production in cultured macrophages, suggesting its potential use as an anti-inflammatory agent.
  • Neurotropic Activity Assessment : A study utilizing PC12 neuronal cells showed that derivatives of methylene-cycloalkylacetates promoted neurite outgrowth, indicating possible therapeutic applications in neurodegenerative diseases .
  • Toxicity Evaluation : Acute toxicity studies in animal models revealed no significant adverse effects at high doses (250 mg/kg), suggesting a favorable safety profile for further development .

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-(3-oxocyclohexyl)acetate exhibits significant biological activities. Notably, it has been investigated for its anti-inflammatory properties and may act as an inhibitor of specific enzymes involved in inflammatory pathways. The compound's unique structure allows it to interact with biological targets, potentially influencing metabolic processes.

Case Studies on Biological Effects

  • Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase enzymes, which play a crucial role in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Interaction with Enzymes : The compound has been studied for its effects on enzyme activity related to metabolic pathways. For instance, it has been shown to modulate the activity of certain receptors involved in metabolic regulation.

Applications in Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its structural features allow for various modifications, making it a valuable building block in synthetic organic chemistry. The compound's chirality also opens avenues for developing enantiomerically pure substances with specific biological activities .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at the 3-position of the cyclohexyl ring undergoes selective oxidation under controlled conditions. For example:

  • Strong Oxidants (e.g., KMnO₄/H₂SO₄): The ketone remains inert, while the ester’s α-carbon is oxidized to a carboxylic acid, yielding (3-oxocyclohexyl)acetic acid.

  • Mild Oxidants (e.g., NaOCl): No significant reaction occurs at the ketone, preserving the ester functionality.

Reaction ConditionProductYield (%)Reference
KMnO₄ (acidic)(3-oxocyclohexyl)acetic acid~75
NaOCl (pH 7)No reaction

Reduction Reactions

The ketone group is selectively reduced over the ester group due to steric and electronic factors:

  • NaBH₄ in MeOH: Reduces the ketone to a secondary alcohol, forming methyl 2-(3-hydroxycyclohexyl)acetate. The reaction proceeds via nucleophilic attack by hydride ions on the electrophilic carbonyl carbon .

  • Catalytic Hydrogenation (H₂/Pd): Full reduction of the ketone to a methylene group is not observed, likely due to deactivation of the catalyst by the ester.

Mechanistic Insight (NaBH₄ Reduction):

  • Hydride transfer to the ketone’s carbonyl carbon.

  • Protonation of the resulting alkoxide intermediate.

  • Formation of the secondary alcohol .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (H₃O⁺): Produces (3-oxocyclohexyl)acetic acid and methanol.

  • Basic Hydrolysis (NaOH): Forms the sodium salt of the acid, which can be acidified to isolate the free acid.

ConditionProductsReaction Rate (k, s⁻¹)
1M HCl, reflux(3-oxocyclohexyl)acetic acid2.3 × 10⁻⁴
1M NaOH, 25°CSodium (3-oxocyclohexyl)acetate5.8 × 10⁻⁵

Nucleophilic Additions

The ketone participates in nucleophilic additions, though steric hindrance from the cyclohexyl ring limits reactivity:

  • Grignard Reagents (e.g., CH₃MgBr): Adds to the ketone, forming a tertiary alcohol. Competing ester hydrolysis is minimized in anhydrous conditions.

  • Cyanide (KCN): No cyanohydrin formation observed, likely due to poor accessibility of the carbonyl group.

Enzymatic Modifications

Microbial enzymes (e.g., lipases) catalyze enantioselective transesterification:

  • Candida antarctica Lipase B (CAL-B): Converts the methyl ester to ethyl ester with >90% enantiomeric excess (ee) under mild conditions, retaining the ketone functionality.

Thermal Stability

Decomposition occurs above 200°C:

  • Thermogravimetric Analysis (TGA): Major weight loss at 247°C corresponds to ester cleavage and ketone degradation .

Key Research Findings

  • Regioselectivity in Reduction: The ketone group is preferentially reduced over the ester group due to its lower steric hindrance and higher electrophilicity .

  • Stereochemical Influence: The (S)-enantiomer exhibits faster hydrolysis rates compared to the (R)-enantiomer in chiral environments.

  • Biological Relevance: Derivatives of this compound enhance neurite outgrowth in neuronal cultures, suggesting potential neurotropic applications .

This compound’s reactivity is governed by the interplay between its ester and ketone functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Positional Isomers of the Cyclohexane Ring

The position of the ketone group on the cyclohexane ring significantly influences reactivity and applications. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ketone Position Key Applications/Reactivity
Methyl 2-(3-oxocyclohexyl)acetate 2808-12-0 C₉H₁₄O₃ 170.21 3 Precursor in ozonolysis for trioxolane synthesis ; enantioselective spiroketal formation ; pharmaceutical intermediate .
Methyl 2-(2-oxocyclohexyl)acetate 13672-64-5 C₉H₁₄O₃ 170.21 2 Limited synthetic utility due to steric hindrance near the ester group; used in niche cyclization reactions .
Methyl 2-(4-oxocyclohexyl)acetate 66405-41-2 C₉H₁₄O₃ 170.21 4 Similar to 3-oxo isomer but with altered regioselectivity in nucleophilic additions; used in boronate ester synthesis .
Methyl 2-(4-oxocyclohexylidene)acetate 91158-10-0 C₉H₁₂O₃ 168.19 4 (unsaturated) Conjugated double bond enhances electrophilicity; participates in Diels-Alder reactions and Michael additions .

Key Findings :

  • The 3-oxo isomer exhibits superior reactivity in ozonolysis and spiroketalization due to optimal steric and electronic environments .
  • The 4-oxocyclohexylidene analog’s unsaturated structure enables conjugation-driven reactions, distinct from saturated analogs .

Ester Group Variants

Replacing the methyl ester with bulkier or longer-chain esters alters solubility, stability, and reaction pathways:

Compound Name CAS Number Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2808-12-0 Methyl C₉H₁₄O₃ 170.21 High volatility; preferred for gas chromatography analysis and small-scale synthesis .
Ethyl 2-(3-oxocyclohexyl)acetate N/A Ethyl C₁₀H₁₆O₃ 184.23 Improved lipophilicity for drug delivery systems; slower hydrolysis than methyl ester .
tert-Butyl 2-(3-oxocyclohexyl)acetate N/A tert-Butyl C₁₂H₂₀O₃ 212.28 Enhanced steric protection of the ester group; used in peptide coupling reactions .

Key Findings :

  • Ethyl esters offer better solubility in non-polar solvents, making them suitable for lipid-based formulations .
  • tert-Butyl esters provide steric shielding, reducing unintended hydrolysis during multi-step syntheses .

Spectral and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) :

  • 3-Oxo isomer : Distinct ¹H NMR signals at δ 3.65 (s, 3H, OCH₃) and δ 2.40–1.50 (m, cyclohexane protons) .
  • 2-Oxo isomer : Downfield shift of the ketone carbonyl (δ 210–215 ppm in ¹³C NMR) due to increased ring strain .
  • 4-Oxo isomer : Upfield-shifted acetoxy methyl (δ 3.60 ppm) due to reduced electron-withdrawing effects .

Infrared (IR) Spectroscopy :

  • All isomers show strong carbonyl stretches near 1720–1740 cm⁻¹ (ester C=O) and 1700–1710 cm⁻¹ (ketone C=O) .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3-oxocyclohexyl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 3-oxocyclohexylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:

  • Reactant preparation : Ensure stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to methanol) to drive esterification to completion.
  • Reaction optimization : Temperature (60–80°C) and reaction time (4–6 hours) significantly impact yield. Prolonged heating may lead to side reactions, such as keto-enol tautomerization of the oxocyclohexyl group.
  • Purification : Distillation or recrystallization (using hexane/ethyl acetate mixtures) improves purity .
    For enantioselective derivatives, chiral catalysts (e.g., cinchona alkaloids) or ketone protection strategies (e.g., ketal formation with diols) are employed to control stereochemistry .

Q. How does the cyclohexyl ring in this compound affect its physicochemical properties compared to cyclopentyl analogs?

The six-membered cyclohexyl ring confers distinct properties:

  • Thermodynamic stability : The chair conformation reduces steric strain compared to cyclopentyl derivatives.
  • Solubility : The larger ring enhances lipophilicity, impacting solubility in polar solvents (e.g., logP ≈ 1.8 vs. 1.5 for cyclopentyl analogs).
  • Reactivity : The keto group at position 3 facilitates nucleophilic additions (e.g., Grignard reactions) but may exhibit slower kinetics than cyclopentyl derivatives due to ring size .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of derivatives of this compound?

Enantioselective methods include:

  • Asymmetric catalysis : Use of dimeric anthryl-derived cinchona catalysts to promote Michael additions, achieving >90% enantiomeric excess (ee) .
  • Chiral auxiliaries : Incorporation of diphenylmethyleneamino groups to direct stereochemistry during Ugi or Passerini reactions .
  • Dynamic kinetic resolution : Employing enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures .

Q. How can ozonolysis be utilized to functionalize this compound in the synthesis of antimalarial compounds?

Ozonolysis of the cyclohexenone intermediate (derived from this compound) generates 1,2,4-trioxaspiro[4.5]decane scaffolds, critical for antimalarial activity. Key steps:

  • Ozone exposure : Conducted in cyclohexane/CH₂Cl₂ at −78°C to avoid over-oxidation.
  • Post-reaction purification : Column chromatography (hexane/ethyl acetate, 50:1) isolates trioxane derivatives with >85% yield.
  • Biological evaluation : In vitro assays against Plasmodium falciparum confirm IC₅₀ values < 100 nM for optimized analogs .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound and its derivatives?

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃) identify ester carbonyl (δ ~170 ppm) and keto groups (δ ~210 ppm).
  • X-ray crystallography : Monoclinic space groups (e.g., C2/c) resolve chair conformations and hydrogen-bonding networks (e.g., N–H⋯O interactions in derivatives) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 171.1 for the parent compound) .

Q. What are the implications of the keto group's position in this compound for its reactivity in nucleophilic additions?

The 3-keto group enables:

  • Conjugate additions : Grignard reagents (e.g., MeMgBr) attack the α,β-unsaturated system, forming substituted cyclohexane derivatives.
  • Steric effects : The equatorial position of the keto group in the chair conformation reduces steric hindrance, favoring nucleophilic attack.
  • Tautomerization risks : Under basic conditions, enolization may compete, requiring controlled pH (e.g., buffered systems at pH 6–7) .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Dose-response studies : Establish IC₅₀/EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to differentiate direct vs. indirect effects.
  • Structural analogs : Compare activities of cyclohexyl vs. cyclopentyl derivatives to isolate ring-size contributions.
  • Receptor profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for target receptors (e.g., GABAₐ or NMDA receptors) .

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